N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide
Description
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is a halogen-rich aromatic acetamide derivative characterized by a phenyl ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 5, and iodine (I) at position 4, linked to an acetamide group.
Properties
Molecular Formula |
C8H6BrClINO |
|---|---|
Molecular Weight |
374.40 g/mol |
IUPAC Name |
N-(3-bromo-5-chloro-4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6BrClINO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) |
InChI Key |
UHHMLPAEPOELJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide typically involves the halogenation of a phenylacetamide precursor. The process can be carried out through a series of electrophilic aromatic substitution reactions, where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. Common reagents used in these reactions include bromine, chlorine gas, and iodine, along with catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylacetamides, phenolic derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s halogen substitution pattern distinguishes it from related acetamides. Below is a comparative analysis of key analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties/Activities | Reference |
|---|---|---|---|---|
| N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide | 3-Br, 5-Cl, 4-I | C₈H₆BrClINO | High halogen density; potential for strong halogen bonding and steric hindrance. | [15] |
| N-(3-Bromo-4-iodophenyl)acetamide | 3-Br, 4-I | C₈H₇BrINO | Lacks Cl at position 5; reduced steric bulk. Used as a structural analog in crystallography. | [15] |
| N-(2-Bromo-4-iodophenyl)acetamide | 2-Br, 4-I | C₈H₇BrINO | Ortho-substituted Br may induce torsional strain, altering crystal packing. | [15] |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | 3-Cl, 4-OH | C₈H₈ClNO₂ | Hydroxyl group enhances solubility; weak inhibitor of 17β-HSD2 enzyme. | [10] |
| N-(4-Bromophenyl)acetamide | 4-Br | C₈H₈BrNO | Simpler structure; used in crystal studies (space group P2₁/c, monoclinic system). | [12] |
| N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide | 3-Br, 5-F, 4-I, 2-Me | C₉H₇BrFINO | Additional methyl and fluorine substituents increase hydrophobicity and metabolic stability. | [14] |
Key Observations :
- Halogen Effects : The combination of Br, Cl, and I in the target compound introduces strong electron-withdrawing effects, likely reducing electron density on the phenyl ring. This contrasts with analogs like N-(3-Chloro-4-hydroxyphenyl)acetamide, where a hydroxyl group donates electrons, increasing solubility .
- Crystallography: Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit monoclinic or triclinic crystal systems depending on substituent size and electronic effects . The target compound’s bulkier iodine substituent may favor distinct packing modes.
- Bioactivity : While the target compound’s pharmacological data are absent, analogs with halogenated phenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show potent FPR2 agonist activity, suggesting halogen positioning modulates receptor binding .
Physicochemical Properties
- This contrasts with smaller halogens (Cl, F) in analogs like N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide .
- Solubility : Multiple halogens may reduce aqueous solubility compared to hydroxylated analogs (e.g., N-(3-Chloro-4-hydroxyphenyl)acetamide) .
Biological Activity
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including data from various studies, case analyses, and relevant findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C9H7BrClI N
- Molecular Weight : 305.48 g/mol
This compound features a phenyl ring substituted with bromine, chlorine, and iodine atoms, which may influence its biological properties through electronic effects and steric hindrance.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study on related chloroacetamides indicated that halogenated phenyl rings enhance lipophilicity, facilitating cell membrane penetration. These compounds demonstrated effectiveness against various bacterial strains:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus (MRSA) | High |
| N-(3-bromophenyl) chloroacetamide | Escherichia coli | Moderate |
| This compound | Candida albicans | Moderate |
The presence of halogens such as bromine and chlorine is believed to enhance the antimicrobial efficacy by increasing the compound's ability to disrupt microbial cell membranes .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research indicates that similar compounds with halogen substitutions exhibit cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
A comparative analysis of related compounds showed that those with multiple halogen substituents had increased potency against cancer cells. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl) chloroacetamide | HeLa | 15.2 |
| This compound | MCF7 | 12.8 |
These findings suggest that the specific arrangement and type of halogen substituents significantly influence the biological activity of these compounds .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of chloroacetamides, including this compound, against clinical isolates of MRSA and Candida albicans. The results indicated that the compound exhibited notable activity against MRSA, supporting its further development as an antimicrobial agent .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound showed promising results with an IC50 value indicating effective inhibition of cell growth. The study highlighted its potential as a lead compound for further anticancer drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide, and how do reaction conditions influence yield?
- Methodology :
- Halogenation Sequence : Sequential halogenation (Br, Cl, I) on the phenyl ring requires precise temperature control. For example, iodination typically occurs at 80–100°C in acetic anhydride to avoid side reactions .
- Acetamide Formation : React the halogenated aniline with acetyl chloride in the presence of a base (e.g., pyridine) under reflux (2–4 h). Yield optimization (75–85%) is achieved by maintaining anhydrous conditions .
- Table 1 : Key Reaction Parameters
| Step | Reagent/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Iodination | I₂, AcOH/Ac₂O | 90°C | 3 h | 78 |
| Acetamidation | AcCl, Pyridine | Reflux | 2 h | 82 |
Q. How is the compound purified, and what analytical techniques confirm its structural integrity?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Recrystallization in ethanol/water enhances purity (>98%) .
- Characterization :
- X-ray Crystallography : Confirms spatial arrangement of substituents (e.g., dihedral angles between acetamide and phenyl ring: 12.5°) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), acetamide methyl (δ 2.1 ppm).
- IR : Strong C=O stretch at 1680 cm⁻¹ .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to halogenated aromatic toxicity.
- Avoid inhalation; work in a fume hood.
- Store in amber vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in spectroscopic data during synthesis?
- Case Study : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from steric hindrance or paramagnetic effects of iodine.
- Solution :
Perform DOSY NMR to confirm molecular weight.
Use DFT calculations to model electronic environments and predict shifts .
- Example : A 0.3 ppm deviation in aromatic protons was traced to iodine’s inductive effect, validated by computational modeling .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for halogenated acetamides?
- Experimental Design :
- Variation of Halogens : Synthesize analogs (e.g., Br → F, I → Cl) to assess electronic effects on bioactivity.
- Biological Assays : Use MTT assays (e.g., HCT-116, MCF-7 cell lines) to correlate substituent position with cytotoxicity .
- Table 2 : SAR Data Example (Hypothetical)
| Derivative | IC₅₀ (μM, HCT-116) | LogP |
|---|---|---|
| Br/Cl/I | 12.5 | 3.2 |
| F/Cl/I | 18.7 | 2.8 |
Q. How can computational modeling guide the optimization of crystallographic refinement?
- Approach :
- Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) influencing crystal packing .
- Refine X-ray data with Olex2 or SHELXL , incorporating DFT-optimized torsion angles to reduce R-factor discrepancies .
Data Interpretation & Troubleshooting
Q. How to address low yields in large-scale synthesis?
- Root Causes :
- Iodine Volatility : Use sealed reactors to prevent iodine sublimation.
- Side Reactions : Add a radical scavenger (e.g., BHT) during halogenation .
Q. What methods validate the absence of regioisomeric impurities?
- Analytical Workflow :
HPLC-MS : Compare retention times with synthetic standards.
2D NMR (COSY, HSQC) : Assign coupling patterns to confirm substitution pattern .
Research Applications
Q. How is this compound utilized in electrocatalytic C–N coupling studies?
- Role : Acts as a substrate in hypervalent iodine-mediated coupling reactions.
- Mechanistic Insight : Iodine’s leaving-group ability facilitates aryl radical generation, monitored via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
